The synthesis of methscopolamine typically involves several chemical reactions, often starting from scopolamine or its derivatives. A notable method includes the methylation of scopolamine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. This process forms methscopolamine bromide as a final product.
Methscopolamine possesses a complex molecular structure characterized by a bicyclic system derived from tropane. The specific arrangement allows for interaction with muscarinic receptors.
Methscopolamine participates in various chemical reactions, primarily involving its interaction with muscarinic acetylcholine receptors. Its antagonistic action leads to inhibition of acetylcholine-mediated responses in various tissues.
The primary mechanism through which methscopolamine exerts its effects is through competitive antagonism at muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from eliciting its usual effects, which include stimulation of secretory glands and contraction of smooth muscle.
Methscopolamine exhibits specific physical and chemical properties that influence its behavior in biological systems.
These properties highlight its potential for oral administration while also indicating challenges related to bioavailability.
Methscopolamine has several clinical applications primarily focused on gastrointestinal disorders:
Methscopolamine (chemical name: (1R,2R,4S,5S,7S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²⁴]nonan-9-ium) is a quaternary ammonium derivative of the tropane alkaloid scopolamine. Its molecular formula is C₁₈H₂₄NO₄⁺, with a molar mass of 318.39 g/mol for the cation and 398.30 g/mol for the bromide salt [6] [10]. The core structure comprises a tropane ring system with an epoxy bridge between C6 and C7, esterified with phenylhydroxypropionic acid. The quaternization of the tertiary amine nitrogen (N-methylation) confers permanent positive charge, distinguishing it from scopolamine [4] [6].
Synthesis follows a two-step process:
Table 1: Key Structural Features of Methscopolamine
Feature | Chemical Attribute | Pharmacological Implication |
---|---|---|
Quaternary Ammonium Group | Permanent positive charge at physiological pH | Limited blood-brain barrier penetration |
Epoxy Bridge | Oxygen bridge between C6 and C7 of tropane ring | Enhanced receptor affinity vs. atropine |
Ester Linkage | Benzilic acid ester at C7 | Critical for muscarinic receptor binding |
Cyclic Structure | Rigid tricyclic tropane core | Preferential binding to M2/M3 subtypes |
Methscopolamine antagonizes muscarinic acetylcholine receptors (mAChRs), showing subtype preference driven by its charged structure and ester moiety. Five mAChR subtypes (M1–M5) exhibit distinct tissue distributions:
Functional assays reveal methscopolamine’s highest potency at M2 and M3 subtypes. Radioligand binding studies using [³H]-N-methylscopolamine ([³H]-NMS) in CHO cells expressing human mAChRs demonstrate:
Table 2: Muscarinic Receptor Subtype Affinity of Methscopolamine
Receptor Subtype | Primary Tissue Localization | Relative Affinity | Functional Role |
---|---|---|---|
M1 | CNS neurons, ganglia | Low | Cognition, synaptic plasticity |
M2 | Heart, smooth muscle | High | Heart rate reduction, GI motility |
M3 | Glands, smooth muscle | High | Secretion, bronchoconstriction |
M4 | CNS neurons | Low | Motor control, dopamine release |
M5 | Vascular endothelium | Negligible | Cerebral vasodilation |
As a competitive mAChR antagonist, methscopolamine inhibits acetylcholine (ACh)-mediated signaling. Its quaternary structure restricts action to peripheral tissues due to poor blood-brain barrier penetration [5] [10]. Key mechanisms include:
Electrophysiological studies show methscopolamine’s allosteric effects prolong receptor-antagonist complexes, particularly at cardiac M2 receptors, explaining its bradycardic effects at low doses [1]. Unlike nonselective antagonists, it minimally affects CNS mAChRs (e.g., M1/M4), avoiding cognitive side effects [5] [7].
Methscopolamine, scopolamine, and atropine share a tropane core but differ in functional groups and pharmacology:
Table 3: Structural and Functional Comparison with Analogs
Parameter | Methscopolamine | Scopolamine | Atropine |
---|---|---|---|
Chemical Structure | Quaternary N-methylated | Tertiary amine, epoxide | Tertiary amine, no epoxide |
Charge at pH 7.4 | Permanent cation | Uncharged | Uncharged |
mAChR Selectivity | M2/M3 > M1/M4 | Non-selective | Non-selective |
CNS Penetration | Negligible | High | Moderate |
Allosteric Effects | Slows NMS dissociation | Minimal | Minimal |
Primary Uses | Ulcer adjunct, antisialagogue | Motion sickness | Bradycardia, mydriasis |
Synthetic esters of α-truxillic acid (e.g., bis-4-piperidylbutyl aminoester) exhibit similar M2-selective allosterism but lower potency than methscopolamine, underscoring its unique pharmacophore [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7